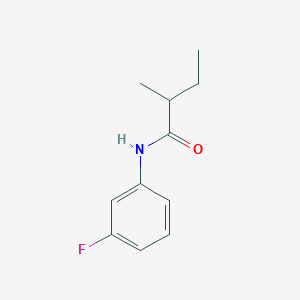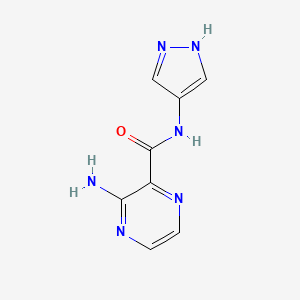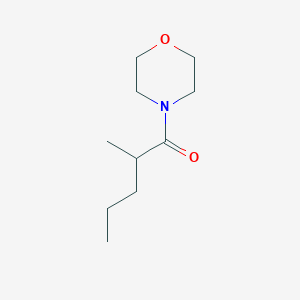
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide, also known as DMBCP or UMB24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBCP belongs to the class of piperidine carboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to activate GABA-A receptors and inhibit glutamate release, resulting in the suppression of neuronal excitability and the reduction of pain and inflammation.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the inhibition of COX-2 expression. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes, indicating its potential use in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to administer to experimental animals. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to have low toxicity and minimal side effects, making it a safe compound to use in laboratory experiments. However, one major limitation of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is its high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the research of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide and to identify potential drug targets for its therapeutic applications. Finally, the development of more cost-effective synthesis methods for 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide may enable its widespread use in research and clinical applications.
Conclusion
In conclusion, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and epilepsy. Although further research is needed to fully understand its mechanism of action and potential therapeutic applications, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has the potential to become a valuable tool in the field of medicine.
Métodos De Síntesis
The synthesis of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide involves a series of chemical reactions starting from 3,5-dimethoxybenzoyl chloride and 3-methylbutan-2-amine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide. The purity and yield of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide can be improved by various purification techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propiedades
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-13(2)14(3)21-19(23)15-6-8-22(9-7-15)20(24)16-10-17(25-4)12-18(11-16)26-5/h10-15H,6-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYIDIEMJSEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![N-[[2-(dimethylamino)pyridin-3-yl]methyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B7561248.png)


![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)